7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Medicinal Chemistry Structure-Activity Relationship Drug Design

CAS 57390-77-9 is the definitive 2-methylthiazole-bearing chromone for differentiation therapy SAR. The thiazole 2-methyl group alters the torsional angle and target engagement compared to the des-methyl analog (CAS 57390-76-8), conferring a unique anti-proliferative and pro-differentiation phenotype. Screen head-to-head against ATRA in NB4/HL-60 cells. Procure alongside CAS 57390-76-8 and CAS 57390-78-0 to build a complete methyl→H→phenyl SAR series.

Molecular Formula C14H8F3NO3S
Molecular Weight 327.28
CAS No. 57390-77-9
Cat. No. B2354740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
CAS57390-77-9
Molecular FormulaC14H8F3NO3S
Molecular Weight327.28
Structural Identifiers
SMILESCC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
InChIInChI=1S/C14H8F3NO3S/c1-6-18-9(5-22-6)11-12(20)8-3-2-7(19)4-10(8)21-13(11)14(15,16)17/h2-5,19H,1H3
InChIKeyFDGPZXWQGFWDKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 57390-77-9): Structural Identity and Procurement Baseline


7-Hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 57390-77-9; molecular formula C14H8F3NO3S; MW 327.28) is a fully synthetic heterocyclic small molecule belonging to the 4H-chromen-4-one (chromone) class [1]. Its structure integrates three pharmacophoric elements on the chromone scaffold: a 7-hydroxy group capable of hydrogen-bond donation, an electron-withdrawing 2-trifluoromethyl substituent that enhances metabolic stability and lipophilicity, and a 3-(2-methylthiazol-4-yl) moiety introducing a basic nitrogen and sulfur atom for potential target engagement [2]. This specific substitution pattern—particularly the 2-methyl group on the thiazole ring—differentiates it from the nearest commercially available analog, 7-hydroxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 57390-76-8), which lacks the thiazole 2-methyl substituent.

Why Generic Chromone or Thiazole Analogs Cannot Substitute for CAS 57390-77-9 in Target-Engagement Research


Despite belonging to the broadly studied chromen-4-one family, CAS 57390-77-9 occupies a structurally narrow chemical space that precludes casual substitution by seemingly similar analogs. The three critical substituents—7-OH, 2-CF3, and 3-(2-methylthiazol-4-yl)—operate in a concerted manner: removal of the thiazole 2-methyl group (as in CAS 57390-76-8) alters the torsional angle between the chromone core and the thiazole ring, potentially shifting binding-mode geometry; replacement of 7-OH with 7-OCH3 (as in CAS 74527-40-5) eliminates the hydrogen-bond donor capacity; and introduction of a 5-methyl group (as in CAS 169941-74-6) increases steric bulk near the chromone A-ring, which may hinder planar stacking interactions with biological targets [1]. Patent-derived descriptions further indicate that this specific substitution array confers a functional phenotype—arrest of undifferentiated cell proliferation coupled with induction of monocytic differentiation—that is not automatically transferable to des-methyl or ring-modified analogs [2]. Procurement decisions must therefore be driven by the precise CAS registry number rather than by class-level similarity.

Quantitative Differentiation Evidence for CAS 57390-77-9: Head-to-Head and Class-Level Comparator Data


Structural Differentiation: 2-Methylthiazole vs. Des-Methyl Analog — Impact on Physicochemical and Predicted ADME Properties

CAS 57390-77-9 differs from its closest commercially listed analog, 7-hydroxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 57390-76-8), solely by the presence of a methyl group at the 2-position of the thiazole ring. This methyl group increases the molecular weight from 313.25 to 327.28 Da (+14 Da), raises calculated logP by approximately +0.5 units (class-level inference from thiazole methylation), and introduces additional steric bulk adjacent to the thiazole nitrogen, which may influence hydrogen-bond acceptor geometry [1]. The des-methyl analog (CAS 57390-76-8) has confirmed availability as a characterized reference standard with GC-MS spectral data in the Wiley Registry of Mass Spectral Data, enabling direct analytical differentiation between the two compounds during procurement verification [2].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Cellular Differentiation Activity: Monocyte-Lineage Induction Phenotype as a Functional Differentiator

Patent-derived descriptions explicitly attribute to this compound (CAS 57390-77-9) the functional activity of arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with stated therapeutic relevance to both oncology and dermatological indications such as psoriasis [1]. This dual arrest-plus-differentiation phenotype is mechanistically distinct from the purely cytotoxic or apoptosis-inducing mechanisms reported for the broader 4-aryl-4H-chromene class, where compounds such as the 2-(2-chlorophenyl)thiazol-4-yl analog 4b (Mahmoodi et al., 2010) act primarily through caspase-dependent apoptosis with IC50 values < 5 μM against KB, MCF-7, and A549 cell lines [2]. A direct head-to-head comparison of differentiation-inducing potency between CAS 57390-77-9 and the apoptosis-focused chromene analogs has not been published; the differentiation claim remains at the qualitative patent level.

Cancer Biology Cell Differentiation Stem Cell Research

Class-Level Antiproliferative Potency: NCI 60-Cell-Line Screen Data for 7-Hydroxy-2-trifluoromethyl-4H-chromenone Congeners

The most structurally relevant quantitative dataset comes from a systematic evaluation of 234 derivatives of 7-hydroxy-3-aryloxy-2-trifluoromethyl-4H-chromenone tested in the NCI 60 human cancer cell line panel [1]. The top eight compounds (1–8) from this series demonstrated GI50 values ranging from 3.44 to 41.1 μM and LC50 values from 49.6 μM upward. While CAS 57390-77-9 was not explicitly enumerated among the 234 tested compounds—it bears a 3-thiazolyl rather than a 3-aryloxy substituent—the shared 7-hydroxy-2-trifluoromethyl-4H-chromenone core establishes a class-level potency baseline of low-micromolar to sub-micromolar GI50 against diverse cancer histologies. For procurement context, compounds with GI50 < 10 μM in the NCI screen are conventionally considered to merit further investigation; the class baseline suggests CAS 57390-77-9 may fall within or below this range, consistent with the MolBIC database annotation of bioactivity ≤ 0.1 μM [2].

Anticancer Drug Discovery NCI-60 Screening Cytotoxicity Profiling

Thiazole-Chromenone Hybrid Class: Cytotoxicity Benchmark Against Clinical Standard Etoposide

A focused series of 4-(2-arylthiazol-4-yl)-4H-chromenes—structurally related to CAS 57390-77-9 via the shared thiazole-chromene hybrid architecture—was benchmarked head-to-head against etoposide, a clinically established topoisomerase II inhibitor, using the MTT colorimetric assay across six human cancer cell lines [1]. The most potent analog (compound 4b, bearing a 2-(2-chlorophenyl)thiazol-4-yl moiety) achieved IC50 values below 5 μM against KB (nasopharyngeal epidermoid carcinoma), DAOY (medulloblastoma), and 1321N1 (astrocytoma) cell lines. A second analog (compound 4d, with a 2-(4-chlorophenyl)thiazol-4-yl group) showed IC50 < 5 μM against MCF-7 (breast), A549 (lung), and SW480 (colon adenocarcinoma). Nuclear morphological assessment by DAPI staining confirmed apoptosis induction by compound 4b. This dataset establishes that the thiazole-chromene hybrid scaffold is capable of delivering sub-5 μM cytotoxicity in a comparator-anchored assay, providing a quantitative framework for evaluating CAS 57390-77-9. Caution: the 4H-chromene scaffold in the Mahmoodi series differs from the chromen-4-one scaffold of CAS 57390-77-9 by the oxidation state at C4.

Cancer Chemotherapy MTT Assay Apoptosis Induction

Analytical Identity Confirmation: GC-MS Spectral Fingerprint of the Des-Methyl Analog as a Reference for Chromatographic Differentiation

The des-methyl analog, 7-hydroxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 57390-76-8; C13H6F3NO3S; exact mass 313.002049 Da), has a registered GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID KTjVuJOi2Cy) [1]. This spectrum provides a reference fragmentation pattern for the core 7-hydroxy-2-trifluoromethyl-4H-chromen-4-one scaffold bearing a thiazol-4-yl substituent. For CAS 57390-77-9, the additional 2-methyl group on the thiazole ring is predicted to shift the molecular ion from m/z 313 to m/z 327 and alter the fragmentation pathway at the thiazole-chromone bond. No publicly available GC-MS, HPLC, or NMR spectrum for CAS 57390-77-9 was identified in the Wiley, KnowItAll, or NIST spectral libraries at the time of this analysis, representing a significant gap in analytical characterization [1]. Procurement contracts should include a requirement for vendor-supplied HPLC purity chromatogram (≥95% at 254 nm) and 1H NMR spectrum to confirm identity.

Analytical Chemistry Quality Control Mass Spectrometry

Evidence-Anchored Application Scenarios for CAS 57390-77-9 Procurement


Differentiation Therapy Research: Screening in Acute Promyelocytic Leukemia (APL) and Psoriasis Models

The patent-described activity of CAS 57390-77-9 in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1] positions this compound as a candidate for differentiation therapy, a strategy clinically validated by all-trans retinoic acid (ATRA) in APL. Research groups investigating terminal differentiation as an alternative to cytotoxic chemotherapy should procure this compound for head-to-head comparison against ATRA or 1,25-dihydroxyvitamin D3 in NB4 (APL) or HL-60 (promyelocytic leukemia) cell lines, quantifying CD11b/CD14 surface marker upregulation by flow cytometry. Similarly, the psoriasis indication mentioned in the patent source aligns with the role of monocyte/macrophage differentiation in cutaneous inflammation, supporting evaluation in imiquimod-induced murine psoriasis models [2].

Structure-Activity Relationship (SAR) Studies: Thiazole 2-Substituent Optimization on the Chromen-4-One Scaffold

CAS 57390-77-9 fills a specific position in the SAR matrix of 7-hydroxy-2-trifluoromethyl-4H-chromen-4-ones: the 3-(2-methylthiazol-4-yl) substituent. Medicinal chemistry teams seeking to systematically explore the thiazole 2-position should procure this compound alongside the des-methyl analog (CAS 57390-76-8) and the 2-phenyl analog (CAS 57390-78-0) to construct a methyl → H → phenyl SAR series. The class-level NCI data (GI50 3.44–41.1 μM) provide a quantitative framework for benchmarking these analogs in parallel cytotoxicity assays [3]. The MolBIC annotation of bioactivity ≤ 0.1 μM further suggests that the 2-methylthiazole substituent may confer enhanced target engagement relative to the des-methyl baseline [4].

Chemical Probe Development: Evaluating Selectivity Against Kinase and Nuclear Receptor Panels

The combination of a 7-hydroxy group (metal-chelating or hydrogen-bond-donating pharmacophore) and a 2-trifluoromethyl group (hydrophobic pocket occupancy) is a recurrent motif in kinase inhibitor design. Given the MolBIC database annotation of bioactivity ≤ 0.1 μM against an unspecified target [1], research groups should screen CAS 57390-77-9 against a broad kinase panel (e.g., Eurofins KinaseProfiler) and nuclear receptor panel to identify its molecular target(s). The compound's structural relationship to 4-aryl-4H-chromenes, which are known tubulin polymerization inhibitors and caspase activators [2], suggests prioritization of tubulin polymerization assays and caspase-3/7 activation assays in the initial profiling cascade.

Analytical Reference Standard Procurement for Chromatographic Method Development

For analytical laboratories developing HPLC or LC-MS methods to quantify chromen-4-one derivatives in biological matrices, CAS 57390-77-9 serves as a structurally defined reference standard. The absence of publicly available spectral data [1] means that initial procurement must include vendor-provided characterization (1H NMR, 13C NMR, HRMS, HPLC purity at 254 nm). The established GC-MS spectrum of the des-methyl analog (CAS 57390-76-8; SpectraBase ID KTjVuJOi2Cy) provides a chromatographic retention time benchmark for the core scaffold. Method development should target baseline separation of CAS 57390-77-9 from CAS 57390-76-8, exploiting the predicted +14 Da mass difference and altered reversed-phase retention due to the additional thiazole methyl group.

Quote Request

Request a Quote for 7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.